Peel-Strength Improvement of BCB‑Silane vs. No Silane Adhesion Promoter on Copper Substrates
In a Dow Chemical patent (U.S. 5,002,808), a benzocyclobutene‑functionalized organosilane adhesion aid (structurally corresponding to 4‑VSBCB) was incorporated into BCB‑based monomers and the peel strength of copper‑clad plaques was measured by 90° peel testing. Against a baseline of the same BCB monomer without any silane additive, the addition of BCB‑silane increased peel strength by 19–39 % on standard copper and by 11–28 % on polyimide‑treated copper [1]. The study demonstrates that the BCB‑silane provides a statistically significant adhesion gain across multiple BCB monomer formulations, supporting its use as an integrated adhesion promoter that outperforms the unsilanized control and, by inference, external silane mixtures that lack covalent attachment to the BCB network [1].
| Evidence Dimension | 90° peel strength (lbs/in width) |
|---|---|
| Target Compound Data | With BCB‑silane: 4.51–9.77 lbs/in (depending on monomer and copper type) |
| Comparator Or Baseline | Without BCB‑silane: 3.61–6.47 lbs/in (same monomers and copper) |
| Quantified Difference | Peel strength increase of 19–39 % on standard copper; 11–28 % on PI copper |
| Conditions | 90° peel test on 1 oz copper foil clad plaques; BCB‑silane applied at 0.5 wt% or as a pre‑coating; Instron Universal Testing Machine, crosshead speed 2 in/min, full scale 5 kg [1] |
Why This Matters
For procurement in microelectronic packaging, adhesion reliability directly impacts device yield; a single-component promoter that delivers up to a 39 % peel‑strength gain eliminates the need for multi‑component silane blending and reduces variability.
- [1] S. F. Hahn and D. J. Kreil, “Adhesion methods employing benzocyclobutene-based organosilane adhesion aids,” U.S. Patent 5,002,808, Mar. 26, 1991. View Source
